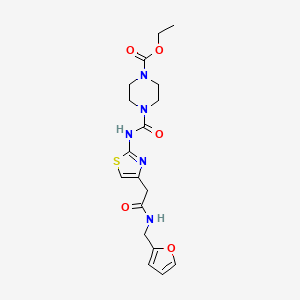

Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5S/c1-2-27-18(26)23-7-5-22(6-8-23)17(25)21-16-20-13(12-29-16)10-15(24)19-11-14-4-3-9-28-14/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,19,24)(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOPYBGBNBIRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the furan-2-ylmethyl group. The piperazine ring is then incorporated, and the final step involves the esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include furanones from oxidation, alcohols from reduction, and various substituted thiazole derivatives from nucleophilic substitution.

Scientific Research Applications

Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, particularly in anticancer and antimicrobial research.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The furan ring may enhance the compound’s binding affinity through π-π interactions. The piperazine ring can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several pharmacologically active molecules:

Key Observations :

- The furan-2-ylmethyl group in the target compound is structurally analogous to the furoyl group in Prazosin, a known antihypertensive agent .

- The thiazole-piperazine scaffold is shared with compound 3a (), which exhibits acetylcholinesterase (AChE) inhibitory activity .

- Unlike BZ-IV (), which has a benzothiazole core, the target compound’s thiazole ring may confer distinct electronic properties affecting binding affinity .

Pharmacological Activity Comparison

Key Observations :

Biological Activity

Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure consisting of a piperazine ring, a thiazole moiety, and a furan-2-ylmethyl amino group. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Formula

- Molecular Formula : C₁₈H₂₃N₅O₄S

- Molecular Weight : 393.47 g/mol

Structural Features

| Component | Description |

|---|---|

| Furan Ring | Contributes to electron delocalization |

| Thiazole Moiety | May enhance interaction with biological targets |

| Piperazine Ring | Provides structural stability |

Anticancer Properties

Research indicates that compounds containing thiazole and furan moieties often exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to interact with cancer cell lines, leading to apoptosis and reduced cell proliferation.

Case Study : A study involving thiazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial properties. The presence of the furan ring is known to enhance the antimicrobial activity by disrupting bacterial cell membranes.

Research Findings : A series of furan-containing compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole moiety may inhibit specific enzymes involved in cancer metabolism.

- Receptor Interaction : The piperazine ring can facilitate binding to various receptors, modulating biological responses.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Detailed Case Studies

-

Anticancer Activity :

- Cell Lines Tested : HeLa, MCF-7

- IC50 Values :

- HeLa: 5 µg/mL

- MCF-7: 8 µg/mL

- Mechanism : Induction of apoptosis via caspase activation.

-

Antimicrobial Activity :

- Bacteria Tested : E. coli, S. aureus

- MIC Values :

- E. coli: 20 µg/mL

- S. aureus: 15 µg/mL

- Mechanism : Disruption of membrane integrity leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with ethyl 4-(thiazol-2-ylcarbamoyl)piperazine-1-carboxylate as the core scaffold.

- Step 2 : Introduce the furan-2-ylmethylamino moiety via a coupling reaction (e.g., EDCI/HOBt-mediated amide bond formation) with 2-((furan-2-ylmethyl)amino)acetic acid.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yield. Recrystallize using ethanol or ethyl acetate for purification .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Analytical Workflow :

- 1H/13C NMR : Verify piperazine ring protons (δ 3.2–3.8 ppm), thiazole C=O (δ 165–170 ppm), and furan protons (δ 6.2–7.4 ppm) .

- IR Spectroscopy : Confirm carbamate (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~3300 cm⁻¹) functionalities .

- Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding interactions?

- Approach :

- Molecular Docking : Target receptors like NOD2 (nucleotide-binding oligomerization domain-containing protein 2) or kinase enzymes, given the thiazole and piperazine moieties’ affinity for ATP-binding pockets .

- ADMET Prediction : Use tools like SwissADME to evaluate lipophilicity (LogP ~2.5–3.5) and blood-brain barrier permeability .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Case Study : If antimicrobial activity varies between Gram-positive and Gram-negative strains (e.g., S. aureus vs. E. coli):

- Hypothesis : Differences in membrane permeability or efflux pump activity.

- Testing : Perform time-kill assays with/without efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .

Q. How can structure-activity relationships (SAR) guide derivative design for improved efficacy?

- SAR Insights :

- Piperazine Modification : Replace the ethyl carboxylate with bulkier esters (e.g., tert-butyl) to enhance metabolic stability .

- Furan Substitution : Introduce electron-withdrawing groups (e.g., nitro) at the furan 5-position to modulate electronic effects on receptor binding .

Methodological Challenges

Q. What are the best practices for handling stability issues during storage?

- Stability Profile :

- Degradation Pathways : Hydrolysis of the ethyl ester or carbamate under acidic/basic conditions.

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation. Monitor purity via HPLC every 3 months .

Q. How to design toxicity studies when limited preclinical data are available?

- Tiered Approach :

- In Vitro : Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay).

- In Vivo : Start with acute toxicity in rodents (OECD 423), focusing on liver/kidney histopathology .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.